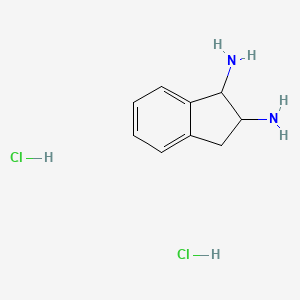

2,3-dihydro-1H-Indene-1,2-diamine dihydrochloride

Description

Properties

IUPAC Name |

2,3-dihydro-1H-indene-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;;/h1-4,8-9H,5,10-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSROIONCWTUSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90702682 | |

| Record name | 2,3-Dihydro-1H-indene-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90702682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64749-63-9 | |

| Record name | 2,3-Dihydro-1H-indene-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90702682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,3-Dihydro-1H-Indene-1,2-diamine dihydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer treatment and apoptosis modulation. This article delves into the compound's biological properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound belongs to the indene family, characterized by a bicyclic structure. Its molecular formula is , which indicates the presence of two hydrochloride groups. The structural characteristics contribute to its biological activity.

Antitumor Activity

Research has shown that derivatives of 2,3-dihydro-1H-indene exhibit significant antitumor properties. A study identified a specific derivative, 12d , which demonstrated potent antiproliferative effects against various cancer cell lines with IC50 values ranging from 0.028 to 0.087 µM. This compound was found to bind to the colchicine site on tubulin, inhibiting tubulin polymerization and inducing cell cycle arrest at the G2/M phase. Additionally, it stimulated apoptosis in K562 cells in a dose-dependent manner, indicating its potential as a therapeutic agent against cancer .

The mechanism underlying the antitumor effects involves:

- Inhibition of Tubulin Polymerization : By binding to the colchicine site on tubulin, the compound disrupts microtubule dynamics essential for cell division.

- Induction of Apoptosis : The compound promotes apoptosis through modulation of apoptotic pathways, including the degradation of inhibitor of apoptosis proteins (IAPs) like cIAP-1 and cIAP-2 . This degradation enhances apoptotic signaling pathways activated by TNF receptors.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

-

Study on Antiproliferative Effects :

- A series of dihydro-1H-indene derivatives were synthesized and evaluated for their antiproliferative activities. Among them, compound 12d exhibited the highest efficacy with significant growth inhibition rates at low concentrations (IC50 values as low as 0.028 µM) across multiple cancer cell lines .

- Apoptosis Induction Study :

- In Vivo Efficacy :

Table 1: Inhibition of Tubulin Polymerization by Dihydro-1H-Indene Derivatives

| Compound | IC50 (µM) | Inhibition (%) at 1 µM | Inhibition (%) at 5 µM |

|---|---|---|---|

| 12d | 3.24 ± 0.10 | 59.81 ± 3.84 | 71.43 ± 1.03 |

| CA-4 | 1.99 ± 0.15 | 78.55 ± 1.85 | 87.35 ± 1.37 |

All data are presented as mean ± SD from three independent experiments.

Scientific Research Applications

Organic Synthesis

2,3-Dihydro-1H-Indene-1,2-diamine dihydrochloride is primarily used as a chiral building block in the synthesis of complex organic molecules. Its chiral nature allows it to serve as an effective ligand in asymmetric catalysis, which is crucial for producing enantiomerically pure compounds. This application is particularly significant in the pharmaceutical industry where the chirality of drugs can influence their biological activity.

Pharmaceutical Development

The compound has been identified as an intermediate in the synthesis of several pharmaceuticals, notably:

- Rasagiline : An irreversible monoamine oxidase B (MAO-B) inhibitor used to treat Parkinson's disease. The synthesis involves the transformation of 2,3-dihydro-1H-indene-1,2-diamine into rasagiline through various chemical reactions .

Research has indicated potential biological activities associated with this compound, including:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can be beneficial in developing treatments for various diseases.

- Receptor Binding : Investigations into its interaction with biological receptors may reveal therapeutic potentials in neurology and cardiology .

Case Study 1: Synthesis of Rasagiline

A significant study detailed an improved method for synthesizing rasagiline from 2,3-dihydro-1H-indene-1,2-diamine using alumino-nickel under alkaline conditions. This method demonstrated high efficiency and yield, making it suitable for industrial production .

Case Study 2: Asymmetric Catalysis

Another study explored the use of this compound as a ligand in asymmetric synthesis reactions. The results showed enhanced enantioselectivity when used in conjunction with specific metal catalysts, highlighting its utility in producing chiral drugs .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Chiral building block for complex molecules | Essential for asymmetric catalysis |

| Pharmaceutical | Intermediate for drugs like Rasagiline | Effective MAO-B inhibitor |

| Biological Studies | Enzyme inhibition and receptor binding studies | Potential therapeutic applications identified |

Comparison with Similar Compounds

Ortho-Phenylenediamine Dihydrochloride (C₆H₁₀Cl₂N₂, MW 181.06)

- Structural Features : A benzene ring with adjacent amine groups, forming a planar aromatic dihydrochloride salt.

- Key Differences :

- Lacks the bicyclic indene system, reducing steric hindrance and lipophilicity.

- Higher aqueous solubility due to smaller molecular size and absence of a fused ring.

- Applications : Widely used in biochemical research (e.g., enzyme substrates) and dye synthesis .

(2S)-2,5-Diaminopentanamide Dihydrochloride (C₅H₁₃Cl₂N₃O, MW 218.09)

- Structural Features : A linear diamine with an amide group, offering flexibility and hydrogen-bonding capability.

- Key Differences :

Dopamine Hydrochloride (C₈H₁₂ClNO₂, MW 189.64)

(R/S)-2,3-Dihydro-1H-Inden-1-amine Hydrochloride (C₉H₁₂ClN, MW 169.65)

- Structural Features: A monoamine indene derivative with a single chiral center.

- Key Differences :

Comparative Data Table

Research Findings and Functional Insights

- Reactivity : The vicinal diamines in this compound enable efficient formation of bidentate ligands and thioureas, as shown by its 89% yield in synthesizing trifluoromethylphenyl thiourea derivatives . This contrasts with ortho-phenylenediamine’s preference for forming planar coordination complexes.

- Steric and Electronic Effects: The indene system imparts rigidity and moderate lipophilicity, enhancing stability in non-polar solvents compared to linear diamines like (2S)-2,5-diaminopentanamide .

Preparation Methods

Catalytic Hydrogenation of Indene-1,2-dione

One of the most common and industrially relevant routes involves the catalytic hydrogenation of indene-1,2-dione in the presence of ammonia or primary amines. The process typically proceeds under elevated pressure and temperature to ensure complete reduction of the diketone to the diamine.

- Reaction Conditions:

- Catalyst: Palladium or platinum on carbon

- Pressure: 1–3 atm hydrogen gas

- Temperature: Elevated, often 50–80 °C

- Solvent: Ethanol or other alcohols

- Ammonia or primary amine atmosphere to facilitate amination

- Outcome: Reduction of both ketone groups to amines, yielding 2,3-dihydro-1H-indene-1,2-diamine, which is subsequently converted to the dihydrochloride salt by treatment with hydrochloric acid.

This method is favored for its directness and scalability, with purification typically achieved by recrystallization from ethanol or ethanol-water mixtures.

Multi-Step Synthesis via Oxammonium Salt and Nickel Catalysis

A patented improved process describes a multi-step method involving:

- Initial reaction of 2,3-dihydro-1H-1-indanone with oxammonium hydrochloride and sodium hydroxide in ethanol under reflux to form an intermediate.

- Subsequent addition of alumino-nickel catalyst at 50–60 °C for hydrogenation over 8 hours.

- Extraction with methylene dichloride and acid-base workup to isolate the hydrochloride salt of the diamine.

- Final recrystallization from ethanol yields the pure dihydrochloride salt with high purity (HPLC > 98%) and melting point consistent with literature (208.4–209.5 °C).

Key Experimental Data from Patent:

| Step | Reagents/Conditions | Yield (g) | Purity (HPLC %) | Melting Point (°C) |

|---|---|---|---|---|

| Oxammonium hydrochloride + 2,3-dihydro-1H-1-indanone | Ethanol, NaOH, reflux 30 min | - | - | - |

| Alumino-nickel catalyst hydrogenation | 50–55 °C, 8 h, controlled addition | 344.5 | 98.64 | 208.4–209.5 |

| Recrystallization | Ethanol | - | - | - |

This method provides a robust industrial route with high yield and purity, suitable for pharmaceutical intermediates.

Reductive Amination Using Boc-Protected Intermediates

Another advanced method involves the synthesis of 2,3-dihydro-1H-indene derivatives via reductive amination:

- Reaction of Boc-L-proline with ethyl chloroformate and 1S,2R-1-amino-2-indanol in ethyl acetate at low temperature (0–5 °C).

- Subsequent washing and extraction steps to isolate intermediates.

- This approach is more relevant for chiral or functionalized derivatives but demonstrates the utility of amine protection and controlled amination in the synthesis of indene diamines.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Purity | Scale Applicability |

|---|---|---|---|---|---|

| Catalytic hydrogenation of indene-1,2-dione | Direct, scalable, well-established | Requires high pressure hydrogen | Moderate to High | High (after purification) | Industrial and lab scale |

| Multi-step oxammonium salt + nickel catalysis | High purity, good yield | Multi-step, longer reaction times | High | >98% HPLC | Industrial scale |

| Reductive amination with Boc-protected intermediates | Stereoselective, functional group tolerance | More complex, costly reagents | Variable | High | Specialty synthesis |

Detailed Reaction Mechanism Insights

- The catalytic hydrogenation reduces the diketone moiety to the corresponding diamine by sequential hydrogen addition steps.

- In the oxammonium salt method, initial oxidation and base treatment activate the ketone for subsequent nickel-catalyzed hydrogenation.

- The reductive amination approach involves carbamate formation (Boc protection), activation by ethyl chloroformate, and nucleophilic attack by amino alcohols to form amide intermediates, which are later converted to diamines.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst | Pd/C, Pt/C, Alumino-nickel | Choice affects rate and selectivity |

| Temperature | 50–80 °C | Controlled to avoid side reactions |

| Pressure | 1–3 atm H₂ | Ensures complete hydrogenation |

| Solvent | Ethanol, Ethyl acetate | Solubility and reaction medium |

| Reaction Time | 30 min to 8 hours | Depends on method and scale |

| Purification | Recrystallization from ethanol | Yields high purity dihydrochloride salt |

| Product Purity (HPLC) | >98% | Confirmed by chromatographic analysis |

| Melting Point | 208–210 °C | Consistent with literature values |

Research Findings and Optimization Notes

- Monitoring reaction progress via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) is critical for optimizing reaction time and ensuring full conversion.

- The use of alumino-nickel catalysts has been shown to improve hydrogenation efficiency over traditional palladium catalysts in some cases.

- Recrystallization from ethanol provides a convenient and effective purification step, yielding a stable white crystalline dihydrochloride salt suitable for pharmaceutical applications.

- Reaction scale-up requires careful control of temperature and catalyst addition rates to maintain product quality and yield.

Q & A

Basic: What are the standard synthetic routes for 2,3-dihydro-1H-Indene-1,2-diamine dihydrochloride, and how can purity be ensured?

Methodological Answer:

The compound is typically synthesized via reduction of indene derivatives. For example, catalytic hydrogenation of nitrile or nitro precursors using palladium or platinum catalysts under controlled hydrogen pressure (1–3 atm) is a common approach. Post-synthesis, purification involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol). Purity verification requires HPLC (C18 column, acetonitrile/water with 0.1% TFA) and NMR (¹H/¹³C) to confirm the absence of byproducts like unreacted amines or residual solvents .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm the bicyclic indene framework and amine proton environments (e.g., δ 2.5–3.5 ppm for NH₂ groups).

- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C-N bend) validate amine functionality.

- Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H]⁺ or [M+2H-Cl]⁺ confirm molecular weight.

- X-ray Crystallography (if crystalline): Resolves stereochemistry and hydrogen-bonding networks .

Advanced: How can enantioselective synthesis be optimized for chiral derivatives of this compound?

Methodological Answer:

Chiral resolution can be achieved using chiral auxiliaries (e.g., (R)- or (S)-BINAP ligands in asymmetric hydrogenation) or enzymatic methods (lipases for kinetic resolution). Enantiomeric excess (ee) is quantified via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. Evidence from related indenamine derivatives shows that enantiopure forms (e.g., (R)- and (S)-isomers) require strict control of reaction temperature (-10°C to 25°C) and solvent polarity (tetrahydrofuran vs. methanol) to minimize racemization .

Advanced: What role does this compound play in synthesizing heterocyclic frameworks for materials science?

Methodological Answer:

The diamine moiety serves as a bifunctional linker in constructing polycyclic amines or fused-ring systems. For example, condensation with aldehydes (e.g., 2,3-dihydro-1H-indene-2-carbaldehyde) under Dean-Stark conditions yields imine intermediates, which can undergo cyclization to form indoloquinoline analogs. These derivatives are studied for their electronic properties in organic semiconductors or metal-organic frameworks (MOFs) .

Safety: What precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Waste Disposal : Neutralize acidic residues (from HCl counterions) with sodium bicarbonate before aqueous disposal.

- Storage : Keep in airtight containers with desiccants (silica gel) at 2–8°C to prevent hygroscopic degradation .

Advanced: How can researchers design experiments to evaluate its pharmacological activity in neurological models?

Methodological Answer:

- In Vitro : Test receptor binding affinity (e.g., serotonin/dopamine transporters) via radioligand assays (³H-paroxetine for SERT).

- In Vivo : Use the forced swim test (FST) or tail suspension test (TST) in rodents to assess antidepressant-like effects. Dose-response studies (10–50 mg/kg, intraperitoneal) with positive controls (e.g., fluoxetine) are recommended. Monitor locomotor activity to rule out false positives .

Advanced: What strategies stabilize this compound in aqueous solutions for long-term bioassays?

Methodological Answer:

- pH Buffering : Maintain solutions at pH 4–5 (acetate buffer) to prevent amine oxidation.

- Antioxidants : Add 0.1% ascorbic acid or EDTA to chelate metal ions.

- Lyophilization : Freeze-dry aliquots and store at -20°C. Reconstitute in degassed solvents (e.g., nitrogen-purged water) .

Advanced: How can researchers develop validated analytical methods for quantifying trace impurities?

Methodological Answer:

- HPLC-MS/MS : Use a reverse-phase column (C18) with gradient elution (0.1% formic acid in water/acetonitrile). Monitor for impurities like dehydroindene byproducts (m/z 148.1).

- LC-UV : Quantify residual solvents (e.g., dichloromethane) per ICH Q3C guidelines.

- Validation Parameters : Include linearity (R² > 0.995), LOD/LOQ (≤0.1%), and precision (%RSD < 2%) .

Advanced: How can computational modeling predict its reactivity in novel synthetic pathways?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic sites (e.g., amine groups).

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (DMF, DMSO) to model reaction kinetics.

- Docking Studies : Screen against enzyme targets (e.g., monoamine oxidases) using AutoDock Vina to prioritize bioactivity assays .

Advanced: How to resolve contradictory data in literature regarding its biological activity?

Methodological Answer:

- Meta-Analysis : Compare studies using tools like PRISMA to identify confounding variables (e.g., dosing regimens, animal strains).

- Dose-Response Reevaluation : Test overlapping dosage ranges (5–100 mg/kg) across multiple models.

- Batch Reproducibility : Verify compound purity across suppliers via COA (Certificate of Analysis) cross-checking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.